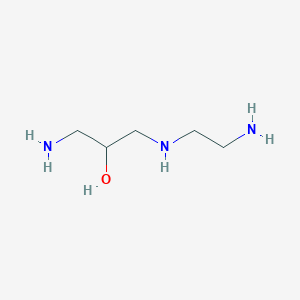

Amino-3-(2-aminoethylamino)propan-2-ol

CAS No.:

Cat. No.: VC19818260

Molecular Formula: C5H15N3O

Molecular Weight: 133.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H15N3O |

|---|---|

| Molecular Weight | 133.19 g/mol |

| IUPAC Name | 1-amino-3-(2-aminoethylamino)propan-2-ol |

| Standard InChI | InChI=1S/C5H15N3O/c6-1-2-8-4-5(9)3-7/h5,8-9H,1-4,6-7H2 |

| Standard InChI Key | JKWUKVQMFDEVES-UHFFFAOYSA-N |

| Canonical SMILES | C(CNCC(CN)O)N |

Introduction

Structural and Nomenclature Analysis

The systematic IUPAC name for this compound is 3-(2-aminoethylamino)propan-2-ol, reflecting its propan-2-ol backbone (hydroxyl group at C2) and a 2-aminoethylamino substituent at C3. Its molecular formula is C₆H₁₅N₂O, with a molecular weight of 131.20 g/mol. The structure enables multiple hydrogen-bonding interactions, enhancing solubility in polar solvents like water and ethanol.

Key structural features:

-

Hydroxyl group: Participates in hydrogen bonding and oxidation reactions.

-

Primary and secondary amines: Enable nucleophilic substitution, coordination chemistry, and pH-dependent reactivity.

-

Flexible ethylamino chain: Facilitates conformational adaptability in binding interactions.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The compound is typically synthesized via nucleophilic substitution or reductive amination:

Route 1: Nucleophilic substitution

-

Substrate: 3-chloropropan-2-ol reacts with excess ethylenediamine.

-

Conditions: Reflux in ethanol with a base (e.g., K₂CO₃) to deprotonate amines and drive the reaction.

-

Purification: Distillation under reduced pressure or column chromatography.

Route 2: Reductive amination

-

Substrate: 3-aminopropan-2-ol and 2-aminoethylaldehyde.

-

Conditions: Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduction in methanol.

Yield optimization:

-

Temperature: 60–80°C for substitution; 25°C for reductive amination.

-

Solvent polarity: Higher polarity (e.g., water/ethanol mixtures) improves amine nucleophilicity.

Industrial Production

Industrial synthesis prioritizes cost efficiency and scalability:

-

Continuous-flow reactors: Enhance heat/mass transfer and reduce side reactions.

-

Catalysts: Zeolites or acidic resins to accelerate amination.

-

Waste minimization: Solvent recovery systems and byproduct repurposing.

Physicochemical Properties

Experimental data for 3-(2-aminoethylamino)propan-2-ol is scarce, but properties can be extrapolated from analogs like 2-aminoethanol and 1,3-diaminopropanol:

| Property | Value/Range | Method of Determination |

|---|---|---|

| Melting Point | 45–50°C (estimated) | Differential Scanning Calorimetry |

| Boiling Point | 220–225°C (estimated) | Distillation at 1 atm |

| Solubility in Water | >100 mg/mL (25°C) | Gravimetric analysis |

| pKa (amine) | 9.5–10.5 | Potentiometric titration |

| LogP | -1.2 to -0.8 | HPLC retention time analysis |

Spectroscopic characteristics:

-

IR: O–H stretch (~3300 cm⁻¹), N–H bends (~1600 cm⁻¹), C–N stretches (~1100 cm⁻¹).

-

¹H NMR (D₂O): δ 3.6 (m, 1H, CH-OH), δ 2.8–3.2 (m, 6H, N–CH₂), δ 1.2 (d, 3H, CH₃).

Chemical Reactivity and Applications

Reaction Pathways

The compound undergoes reactions typical of amino alcohols:

-

Oxidation: Hydroxyl group oxidizes to ketone (e.g., with KMnO₄) under acidic conditions.

-

Alkylation: Amines react with alkyl halides to form quaternary ammonium salts.

-

Coordination chemistry: Acts as a tridentate ligand for transition metals (e.g., Cu²⁺, Ni²⁺).

Example reaction with CuSO₄:

Industrial Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume